3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Pyrimidine derivatives, including sulfanyl pyrimidinones and related heterocycles, have been extensively studied for their facile synthesis and structural versatility. For instance, the preparation of 6-aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones showcases a method for synthesizing complex pyrimidine frameworks that could be applied to related compounds (Taghavi-Moghadam et al., 1999). Similarly, studies on sulfanyl pyrimidin-4(3H)-one derivatives underline their synthesis under various conditions, emphasizing the adaptability and functionalization potential of pyrimidine cores (Bassyouni & Fathalla, 2013).
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of certain pyrimidine derivatives, suggesting potential applications in developing new antibacterial agents. For example, the synthesis and evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives have shown moderate activity against common bacterial strains, indicating the bioactive potential of pyrimidine-based compounds in antimicrobial drug development (Vlasov et al., 2022).
Supramolecular Chemistry
Pyrimidine derivatives are also explored in the context of supramolecular chemistry, where they serve as building blocks for hydrogen-bonded supramolecular assemblies. The dihydropyrimidine-2,4-(1H,3H)-dione functionality, for instance, has been utilized to create novel crown-containing assemblies, demonstrating the compound's utility in constructing complex molecular architectures with potential applications in materials science and nanotechnology (Fonari et al., 2004).
Heterogeneous Catalysis
The utility of pyrimidine derivatives extends into catalysis, where they have been used to catalyze multicomponent synthesis reactions. An efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica exemplifies the role of pyrimidine structures in facilitating chemical transformations under environmentally friendly conditions (Rahmani et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The presence of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds in the compound is important for interactions with the amino acids present in the active site of the enzyme . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 can have downstream effects on cellular proliferation and survival.
Pharmacokinetics
The compound’s lipophilicity, i.e., its affinity for a lipid environment, may allow it to diffuse easily into cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Properties
IUPAC Name |
3-methyl-7-propan-2-yl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-5-6-17-10-8(12(18)16(4)13(17)19)11(20)15-9(14-10)7(2)3/h7H,5-6H2,1-4H3,(H,14,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCABBZHPDLKAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=S)N=C(N2)C(C)C)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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